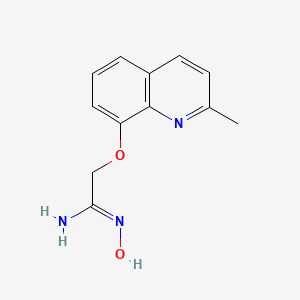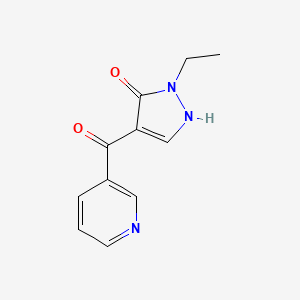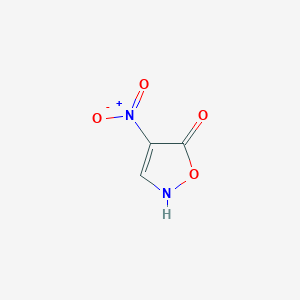
5(2H)-Isoxazolone, 4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(2H)-Isoxazolone, 4-nitro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitro group (-NO2) attached to the fourth position of the isoxazolone ring. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-nitro- typically involves the nitration of isoxazolone derivatives. One common method is the reaction of isoxazolone with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 5(2H)-Isoxazolone, 4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5(2H)-Isoxazolone, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5(2H)-Isoxazolone, 4-amino-.
Substitution: Formation of various substituted isoxazolones depending on the nucleophile used.
科学的研究の応用
5(2H)-Isoxazolone, 4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5(2H)-Isoxazolone, 4-nitro- is primarily influenced by the presence of the nitro group. The electron-withdrawing nature of the nitro group affects the electron density of the isoxazolone ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution.
類似化合物との比較
Similar Compounds
5(2H)-Isoxazolone, 4-amino-: Similar structure but with an amino group instead of a nitro group.
5(2H)-Isoxazolone, 4-chloro-: Similar structure but with a chloro group instead of a nitro group.
5(2H)-Isoxazolone, 4-methyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5(2H)-Isoxazolone, 4-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions that require strong electron-withdrawing groups, such as nucleophilic aromatic substitution.
特性
CAS番号 |
145440-80-8 |
|---|---|
分子式 |
C3H2N2O4 |
分子量 |
130.06 g/mol |
IUPAC名 |
4-nitro-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H |
InChIキー |
QDMJTLBMWVNWCS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)ON1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


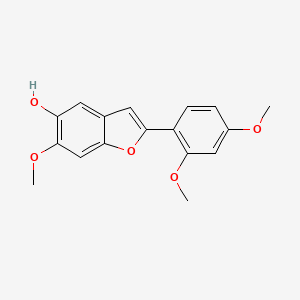

![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)


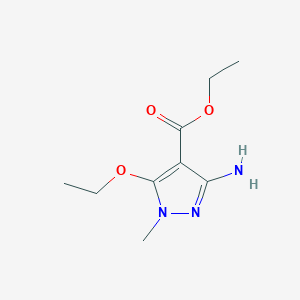
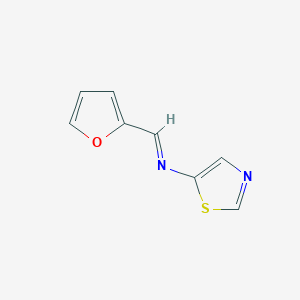
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

